N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine
Description
Systematic Nomenclature and IUPAC Conventions
N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine is systematically named under International Union of Pure and Applied Chemistry (IUPAC) guidelines as 2-(2-chloro-N-methylsulfonylanilino)acetic acid . This designation reflects the glycine backbone (CH₂-COOH), with dual substitutions on the amino group: a 2-chlorophenyl moiety and a methylsulfonyl group. The compound’s Chemical Abstracts Service (CAS) registry number is 392313-43-8 , and its molecular formula is C₉H₁₀ClNO₄S , corresponding to a molecular weight of 263.698 g/mol .
Synonyms include This compound and 2-(2-chloro-N-methylsulfonylanilino)acetic acid . The naming convention emphasizes the glycine core, the methanesulfonyl substituent, and the 2-chlorophenyl group, adhering to IUPAC’s priority rules for functional groups and substituents.
Molecular Architecture: Bond Connectivity and Stereoelectronic Features
The molecular architecture comprises three key components:
- Glycine backbone : A central carbon atom bonded to a carboxylic acid group (CH₂-COOH) and an amino group.
- Methylsulfonyl substituent : A sulfonyl group (SO₂) attached to the amino nitrogen, with a methyl group bonded to sulfur.
- 2-Chlorophenyl substituent : A chlorinated aromatic ring (2-chlorophenyl) bonded to the same amino nitrogen.
Key structural features :
- Tetrahedral sulfur : The sulfur atom in the sulfonyl group adopts a tetrahedral geometry, with two double bonds to oxygen atoms.
- Planar sulfonamide group : The N–SO₂–C linkage forms a planar arrangement due to resonance delocalization, stabilizing the sulfonamide bond.
- Electron-withdrawing effects : The electronegative chlorine atom on the phenyl ring and the sulfonyl group create a deshielded electron environment, influencing reactivity.
The 2-chlorophenyl group’s orientation relative to the glycine backbone is critical. The chloro substituent at the ortho position introduces steric hindrance and electronic effects that differentiate this compound from para-substituted analogs.
Comparative Analysis with Related Sulfonylglycine Derivatives
This compound belongs to a class of sulfonamide-modified glycine derivatives. Below is a comparative analysis of key structural and electronic properties:
Key differences :
- Electronic profile : The 2-chlorophenyl group enhances acidity compared to unsubstituted methylsulfonyl derivatives, while methoxy-substituted analogs are less acidic due to electron donation.
- Steric interactions : The ortho chlorine introduces steric bulk, potentially affecting molecular packing in solid states.
- Reactivity : The electron-withdrawing chlorine may increase electrophilicity at the sulfonamide nitrogen, altering reactivity in nucleophilic substitution reactions.
Crystallographic Data and Solid-State Conformational Studies
While specific crystallographic data for this compound are not reported in the provided sources, insights can be drawn from structurally related compounds:
- Sulfonamide geometry : In analogous sulfonamide-glycine complexes (e.g., cobalt and copper derivatives), the sulfonyl group adopts a tetrahedral geometry with S–N bond lengths of ~1.6–1.7 Å and S=O bond lengths of ~1.4–1.5 Å.
- Hydrogen bonding : The carboxylic acid group typically participates in intermolecular hydrogen bonds, forming extended networks in the solid state.
- Aromatic interactions : The 2-chlorophenyl group may engage in π–π stacking or halogen bonding, influencing crystal packing.
Research gaps :
- X-ray diffraction studies : No reported crystal structures for the pure compound, necessitating future characterization.
- Conformational flexibility : The relative orientation of the 2-chlorophenyl and methylsulfonyl groups in the solid state remains unexplored.
Properties
IUPAC Name |
2-(2-chloro-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-16(14,15)11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHGIEIMAGBLCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine typically involves the reaction of 2-chloroaniline with methylsulfonyl chloride to form N-(2-chlorophenyl)-N-(methylsulfonyl)aniline. This intermediate is then reacted with glycine under suitable conditions to yield the final product. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfone derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide may be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses:
Biological Interactions
Enzyme Inhibition Studies:
- N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine has been evaluated for its effects on various enzymes, indicating potential as a lead compound in drug development . Interaction studies have shown binding affinities with enzymes, which could lead to the development of new therapeutic agents targeting specific pathways.
Protein-Ligand Interactions:
- The compound's ability to participate in hydrogen bonding makes it relevant for research on protein-ligand interactions, essential for understanding its biological activity .
Industrial Applications
This compound can also be utilized in the production of specialty chemicals or materials. Its unique structural features allow it to act as a building block for synthesizing more complex molecules, which is valuable in various industrial processes .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antiviral Activity Study: Though not directly tested on alphaviruses, related compounds have shown potent antiviral activity against CHIKV and VEEV, indicating potential pathways for exploration with this compound .
- Enzyme Interaction Studies: Binding affinities with various enzymes have been documented, suggesting its potential as a lead compound in drug development .
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine can be contextualized by comparing it to analogs with variations in the aryl or sulfonyl groups. Below is a detailed analysis based on spectroscopic data, synthesis yields, and bioactivity from the provided evidence.
Structural Analogues and Substituent Effects
Spectroscopic Data
- ¹H NMR Shifts :
- HRMS : Experimental molecular weights align closely with theoretical values (e.g., 1e : calc. 547.2114, found 547.2113) , confirming purity and structural integrity.
Physical Properties
| Property | This compound | N-(2,3-Dichlorophenyl)-N-(methylsulfonyl)glycine | N-(3-Fluorophenyl)-N-(methylsulfonyl)glycine |
|---|---|---|---|
| Density (g/cm³) | 1.6 (estimated) | 1.6 ± 0.1 | 1.5 (predicted) |
| Boiling Point (°C) | ~480 (predicted) | 486.0 ± 55.0 | 470 (predicted) |
| LogP | 1.6–2.0 | 1.65 | 1.2–1.5 |
| Solubility | Moderate in DMSO | Low in water; soluble in ethyl acetate | High in polar aprotic solvents |
Biological Activity
N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its chlorophenyl group and methylsulfonyl moiety attached to a glycine backbone, exhibits a range of biological interactions that make it a candidate for further research.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀ClNO₃S
- Molecular Weight : Approximately 263.70 g/mol
- Structural Features :
- Contains a chlorinated aromatic system.
- Features a sulfonyl functional group which enhances its reactivity.
The combination of these structural elements suggests potential applications in various biological contexts, including antimicrobial and anticancer activities.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. This could be particularly relevant in therapeutic contexts where enzyme inhibition is desired.
- Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways.
- Protein-Ligand Interactions : The chlorophenyl moiety can participate in hydrogen bonding, which is crucial for interactions with proteins and other biomolecules.
Biological Activities
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Properties : Preliminary studies suggest that the compound may have antibacterial effects, potentially making it useful in developing new antibiotics. The chlorophenyl group is often associated with antimicrobial agents.
- Antithrombotic Potential : The compound has been investigated for its role as an antithrombotic agent, particularly in the synthesis of chiral intermediates for pharmaceuticals like clopidogrel.
- Neurotransmitter Modulation : There is speculation regarding its ability to modulate neurotransmitter systems, although detailed pathways require further investigation.
Case Studies and Research Findings
A review of literature reveals several studies focused on the biological activity of this compound:
- Study on Antiviral Activity : While not directly tested on alphaviruses, related vinyl sulfone compounds have shown potent antiviral activity against viruses such as CHIKV (Chikungunya virus) and VEEV (Venezuelan equine encephalitis virus), indicating potential pathways for this compound to explore .
- Enzyme Interaction Studies : Interaction studies have demonstrated binding affinities with various enzymes, suggesting its potential as a lead compound in drug development.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine | Similar chlorophenyl and sulfonamide groups | Different position of chlorine affects reactivity |
| N-(2,5-Dichlorophenyl)-N-(methylsulfonyl)glycine | Two chlorine atoms on the phenyl ring | Enhanced lipophilicity may influence bioactivity |
| N-(Phenyl)-N-(methylsulfonyl)glycine | No chlorine substituent | Lacks halogen functionality, altering properties |
Future Directions
Given the promising preliminary data on the biological activity of this compound, future research could focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
- Synthesis of Analogues : To explore modifications that could enhance efficacy or reduce toxicity.
Q & A
Q. What are the established synthetic routes for N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves a multi-step process:
Starting Materials : 2-Chloroaniline, methylsulfonyl chloride, and glycine derivatives.
Acylation : React 2-chloroaniline with methylsulfonyl chloride in anhydrous dichloromethane or acetonitrile, using a base like triethylamine to facilitate nucleophilic substitution.
Glycine Coupling : Introduce the glycine moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the final product.
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .
Q. Critical Conditions :
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 7.2–7.8 ppm for chlorophenyl), methylsulfonyl protons (δ 3.1–3.3 ppm), and glycine α-protons (δ 4.0–4.5 ppm).
- ¹³C NMR : Confirms carbonyl (δ 170–175 ppm) and sulfonyl (δ 40–45 ppm) carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calc. 292.02, observed 292.03) .
- X-ray Crystallography (if applicable): Resolves stereochemistry and packing motifs, though limited by crystal quality .
Q. How are preliminary biological activities of this compound screened in vitro?
Methodological Answer:
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or NMDA receptors using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-glycine for NMDA receptor affinity) .
Advanced Research Questions
Q. How do structural variations (e.g., chlorophenyl vs. dichlorophenyl) influence biological activity in N-aryl-N-(methylsulfonyl)glycine derivatives?
Methodological Answer: A comparative approach involves:
Synthesizing Analogues : Vary substituents on the phenyl ring (e.g., Cl, CF₃, OCH₃).
Activity Profiling : Measure IC₅₀ against targets (e.g., NMDA receptors) and logP for lipophilicity.
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
Methodological Answer:
- Pharmacokinetic Studies : Measure bioavailability, plasma half-life, and tissue distribution via LC-MS/MS. Poor oral absorption may explain discrepancies .
- Metabolite Identification : Incubate with liver microsomes to detect inactive metabolites (e.g., sulfonyl group hydrolysis) .
- Formulation Optimization : Use nanoemulsions or prodrugs (e.g., methyl ester derivatives) to enhance stability and delivery .
Q. What computational strategies predict the binding mode of this compound to NMDA receptors?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with the glycine-binding site (PDB: 1PB7). Key residues: Arg523, Ser687.
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable complexes .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity to guide analogue design .
Q. How does this compound compare to its structural analogs in modulating neurotransmission pathways?
Methodological Answer:
- Electrophysiology : Patch-clamp recordings in hippocampal neurons quantify NMDA receptor currents.
- Comparative Potency :
- Glycine Site Agonists : Full inhibition at 50 µM vs. partial inhibition by N-(3,4-dichlorophenyl) analogs .
- Selectivity Profiling : Test off-target effects on AMPA or GABA receptors to confirm specificity .
Q. What are the key challenges in improving the pharmacokinetic profile of this compound?
Methodological Answer:
- Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., sodium salt of glycine carboxylate) .
- Metabolic Stability : Introduce fluorine atoms or modify sulfonyl groups to block cytochrome P450 oxidation .
- Blood-Brain Barrier Penetration : LogD optimization (target 1–3) and P-glycoprotein efflux assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
